molecular formula C9H16N2O3 B13944376 1-(Glycylamino)cyclohexane-1-carboxylic acid CAS No. 98881-24-4

1-(Glycylamino)cyclohexane-1-carboxylic acid

Cat. No.: B13944376
CAS No.: 98881-24-4
M. Wt: 200.23 g/mol
InChI Key: ZSYIBCNZGBURHX-UHFFFAOYSA-N
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Description

1-(Glycylamino)cyclohexane-1-carboxylic acid is a compound that belongs to the class of α-amino acids It is characterized by a cyclohexane ring substituted with a glycylamino group and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Glycylamino)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Glycylamino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Glycylamino)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for amino acid transporters, facilitating the transport of amino acids across cell membranes . The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Glycylamino)cyclohexane-1-carboxylic acid is unique due to the presence of both a glycylamino group and a cyclohexane ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

98881-24-4

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

1-[(2-aminoacetyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H16N2O3/c10-6-7(12)11-9(8(13)14)4-2-1-3-5-9/h1-6,10H2,(H,11,12)(H,13,14)

InChI Key

ZSYIBCNZGBURHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)CN

Origin of Product

United States

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